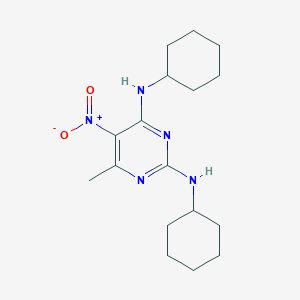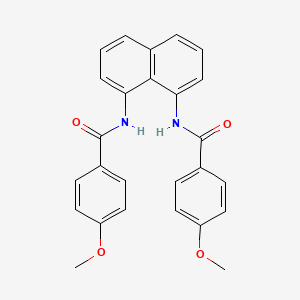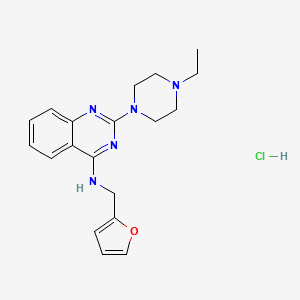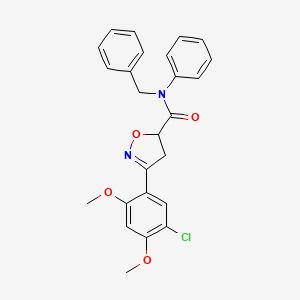![molecular formula C15H14Cl2N4O3S B4188891 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide](/img/structure/B4188891.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide
Vue d'ensemble
Description
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide, also known as DPP IV inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor works by inhibiting the enzyme dipeptidyl peptidase IV, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism, and their degradation by 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV can lead to impaired glucose metabolism and insulin resistance. By inhibiting 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor can increase the levels of incretin hormones, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been shown to have various biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been found to have antioxidant properties, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor in lab experiments is its specificity for 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV, which allows for targeted inhibition of the enzyme. However, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor can also have off-target effects, which can complicate the interpretation of experimental results. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor can be expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor, including exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further studies are needed to elucidate the mechanisms of action of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor and to develop more specific and potent inhibitors. Finally, the development of new synthesis methods for 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor could lead to more cost-effective production and wider availability for research purposes.
In conclusion, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor for therapeutic use.
Applications De Recherche Scientifique
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In cancer, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been found to inhibit tumor growth and metastasis. Inflammation is another area where 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has shown promise, as it can reduce inflammation in various tissues.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-pyrimidin-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O3S/c16-11-5-4-10(9-12(11)17)25(23,24)21-8-1-3-13(21)14(22)20-15-18-6-2-7-19-15/h2,4-7,9,13H,1,3,8H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIQROQPCRSZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride](/img/structure/B4188809.png)

![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4188837.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4188841.png)

![ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate](/img/structure/B4188853.png)
![4,5-dimethoxy-2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4188860.png)
![N-[2-(4-cyclohexylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188880.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4188898.png)


![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4188913.png)
